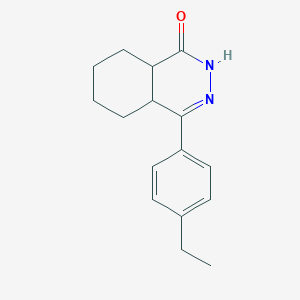
4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as HEPP, and it is a cyclic amide that has a hexahydrophthalazine ring structure. The molecular formula of HEPP is C14H20N2O, and its molecular weight is 232.32 g/mol.
作用机制
The mechanism of action of 4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone is not fully understood. However, it is believed that HEPP exerts its biological effects through various mechanisms, including:
1. Inhibition of Enzymes: HEPP has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. This inhibition may contribute to its neuroprotective and anticancer effects.
2. Induction of Apoptosis: HEPP has been found to induce apoptosis in cancer cells by activating various apoptotic pathways, including the caspase pathway.
3. Modulation of Signaling Pathways: HEPP has been found to modulate various signaling pathways, including the MAPK and PI3K/Akt pathways. This modulation may contribute to its neuroprotective and anticancer effects.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects, including:
1. Antioxidant Activity: HEPP has been found to exhibit potent antioxidant activity, which may contribute to its neuroprotective effects.
2. Anti-inflammatory Activity: HEPP has been found to exhibit anti-inflammatory activity, which may contribute to its neuroprotective effects.
3. Cytotoxicity: HEPP has been found to exhibit cytotoxic effects against cancer cells, which may contribute to its anticancer effects.
实验室实验的优点和局限性
4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone has several advantages and limitations for lab experiments. Some of the notable advantages include:
1. High Yield: HEPP can be synthesized with a high yield of around 80%, making it a cost-effective compound for lab experiments.
2. Potent
生物活性
HEPP has been found to exhibit potent biological activity against various diseases, making it a potential candidate for drug development.
3. Low Toxicity: HEPP has been found to have low toxicity, making it a safe compound for lab experiments.
Some of the limitations of HEPP for lab experiments include:
1. Limited Solubility: HEPP has limited solubility in water, which may limit its use in certain experimental setups.
2. Lack of Comprehensive Studies: Despite its promising biological activity, there is a lack of comprehensive studies on the pharmacological properties of HEPP.
3. Lack of Clinical Trials: There are no clinical trials on the safety and efficacy of HEPP in humans, making it a potential risk for drug development.
未来方向
There are several future directions for research on 4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone. Some of the potential research areas include:
1. Drug Development: HEPP has shown promising results for its potential use in cancer therapy and neurodegenerative diseases. Further research is needed to develop HEPP-based drugs for these diseases.
2. Mechanistic Studies: The mechanism of action of HEPP is not fully understood. Further mechanistic studies are needed to elucidate its biological effects.
3. Toxicity Studies: Despite its low toxicity, further toxicity studies are needed to determine the safe dosage of HEPP for human use.
4. Clinical Trials: Clinical trials are needed to determine the safety and efficacy of HEPP in humans.
Conclusion:
This compound is a promising compound for scientific research due to its potential applications in various fields. It has shown potent biological activity against cancer cells, neurodegenerative diseases, and pathogenic bacteria. Further research is needed to develop HEPP-based drugs for these diseases and to elucidate its mechanism of action. Despite its limitations, HEPP has the potential to be a valuable compound for scientific research.
合成方法
The synthesis of 4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone can be achieved through several methods. One of the most commonly used methods is the reaction between 4-ethylphenylhydrazine and cyclohexanone in the presence of acetic acid. This method yields HEPP as a white crystalline solid with a yield of around 80%.
科学研究应用
4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone has been extensively studied for its potential applications in various fields of scientific research. Some of the notable research areas where HEPP has shown promising results include:
1. Cancer Research: HEPP has shown significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
2. Neuroprotection: HEPP has shown neuroprotective effects in various animal models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. It has been found to protect neurons from oxidative stress and inflammation, which are the major contributing factors to neurodegeneration.
3. Antimicrobial Activity: HEPP has shown potent antimicrobial activity against various bacterial and fungal strains. It has been found to inhibit the growth of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
属性
分子式 |
C16H20N2O |
|---|---|
分子量 |
256.34 g/mol |
IUPAC 名称 |
4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydro-2H-phthalazin-1-one |
InChI |
InChI=1S/C16H20N2O/c1-2-11-7-9-12(10-8-11)15-13-5-3-4-6-14(13)16(19)18-17-15/h7-10,13-14H,2-6H2,1H3,(H,18,19) |
InChI 键 |
UCUBQIVFNNCLFZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NNC(=O)C3C2CCCC3 |
规范 SMILES |
CCC1=CC=C(C=C1)C2=NNC(=O)C3C2CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Oxo-4-oxa-tricyclo[4.2.1.0*3,7*]nonane-9-carboxylic acid (3-chloro-phenylcarbamoyl)-methyl ester](/img/structure/B270941.png)
![2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270942.png)
![2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270944.png)
![2-[(4-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270945.png)
![2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270946.png)
![2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270947.png)
![2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B270949.png)


![N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270954.png)
![N-[4-(4-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270956.png)
![N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270957.png)
![N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270960.png)
![2-oxo-2-phenylethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270962.png)